molecular formula C19H14ClF3N4O2 B2722893 N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea CAS No. 866042-66-2

N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea

Cat. No. B2722893
CAS RN: 866042-66-2
M. Wt: 422.79
InChI Key: WKHCOWKYKLTLAE-UHFFFAOYSA-N
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Description

“N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea” is a chemical compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds are known to exhibit a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The scientific landscape for N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea encompasses a range of chemical synthesis methodologies and structural analyses aiming at expanding the substrate scope for C-H amination reactions. One notable study highlights the oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines, demonstrating high yield for tertiary and benzylic-derived substrates. This reaction is pivotal due to the frequent appearance of heterocyclic imidazolidin-2-ones and 2-aminoimidazolines in both natural products and therapeutically designed molecules, underscoring significant potential applications (Kim et al., 2006).

Crystallography and Structural Elucidation

In the realm of crystallography, research focused on benzoylurea pesticides has elucidated the crystal structure of compounds closely related to this compound. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals the orientation of the molecule's dihedral angles and how hydrogen bonds contribute to forming a three-dimensional architecture. This structural insight is crucial for understanding the physicochemical properties and potential interactions of such compounds (Jeon et al., 2014).

Catalysis and Synthesis of Heterocycles

Catalytic approaches have been explored to synthesize heterocycles, including imidazolidin-2-ones, from N-allylic, N'-aryl ureas. Gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas forms imidazolidin-2-ones with excellent yield and diastereoselectivity. Such methodologies offer a valuable tool for constructing complex heterocyclic structures, which are core components in various bioactive molecules and pharmaceuticals (Li, Song, & Widenhoefer, 2011).

Green Chemistry and CO2 Utilization

Innovative green chemistry approaches have utilized this compound for the solvent-free synthesis of substituted ureas from CO2 and amines. Utilizing basic ionic liquids as catalysts, this method signifies a step towards sustainable chemical processes by leveraging CO2 as a raw material, thus contributing to the development of environmentally benign synthetic pathways (Jiang et al., 2008).

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these actions can vary widely depending on the specific derivative and its structure.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can inhibit inflammation or tumor growth .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, while others can inhibit the activity of certain enzymes .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which can affect their absorption, distribution, metabolism, and excretion (ADME) properties. The specific ADME properties can vary widely depending on the specific derivative and its structure.

Result of Action

The result of the action of imidazole derivatives can vary widely. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can inhibit inflammation or tumor growth .

Action Environment

The action of imidazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other substances .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of novel therapeutic agents based on this structure . Future research will likely continue to explore the synthesis and biological activity of novel imidazole-containing compounds.

properties

IUPAC Name

N-[(2-chloro-6-imidazol-1-ylphenyl)methylcarbamoyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2/c20-15-5-2-6-16(27-8-7-24-11-27)14(15)10-25-18(29)26-17(28)12-3-1-4-13(9-12)19(21,22)23/h1-9,11H,10H2,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHCOWKYKLTLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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